REACTION_CXSMILES
|
[Cu][C:2]#[N:3].Br[C:5]1[CH:10]=[CH:9][C:8]([CH2:11][C:12]([O:14][CH3:15])=[O:13])=[CH:7][CH:6]=1>CN1C(=O)CCC1>[C:2]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][C:12]([O:14][CH3:15])=[O:13])=[CH:7][CH:6]=1)#[N:3]
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Name
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copper(I) cyanide
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Quantity
|
5.1 g
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Type
|
reactant
|
Smiles
|
[Cu]C#N
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Name
|
|
Quantity
|
10 g
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Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)CC(=O)OC
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Name
|
|
Quantity
|
44 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Control Type
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UNSPECIFIED
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Setpoint
|
200 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The reaction mixture was then purified by flash chromatography on silica gel (mobile phase cyclohexane/ethyl acetate 5:1)
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Name
|
|
Type
|
|
Smiles
|
C(#N)C1=CC=C(C=C1)CC(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |